molecular formula C10H12BrNO2 B1373618 Ethyl 2-amino-3-bromo-5-methylbenzoate CAS No. 1171131-04-6

Ethyl 2-amino-3-bromo-5-methylbenzoate

Cat. No.: B1373618
CAS No.: 1171131-04-6
M. Wt: 258.11 g/mol
InChI Key: JWLQBNSDENZEGI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-bromo-5-methylbenzoate is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, a bromine atom, and a methyl group attached to a benzene ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

Ethyl 2-amino-3-bromo-5-methylbenzoate has several applications in scientific research:

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-bromo-5-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 2-amino-5-methylbenzoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control reaction conditions precisely. The use of continuous flow reactors can enhance the efficiency and safety of the process by minimizing the handling of hazardous reagents and reducing reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-bromo-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be obtained.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Corresponding amines or other reduced forms.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-bromo-5-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and bromine groups allows for versatile interactions with various molecular targets, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Ethyl 2-amino-3-bromo-5-methylbenzoate can be compared with other similar compounds such as:

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-amino-3-bromo-5-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-3-14-10(13)7-4-6(2)5-8(11)9(7)12/h4-5H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLQBNSDENZEGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171131-04-6
Record name ethyl 2-amino-3-bromo-5-methylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethanol (10 mL) was added to 2-amino-3-bromo-5-methylbenzoic acid (1.00 g, 4.4 mmol). While the mixture was stirred, thionyl chloride (1.03 g, 8.7 mmol) was added at room temperature, followed by stirring at 80° C. overnight. The reaction solution was concentrated, and then diluted with water under ice-cooling, followed by extraction with ethyl acetate. The organic layer was washed with aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and then concentrated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: ethyl acetate/hexane=0/10, 4/6) to obtain 715 mg of the title compound as a pale yellow solid (64%).
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
64%

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